1-Fluoro-4-methyl-2-(sulfinylamino)benzene
Overview
Description
“1-Fluoro-4-methyl-2-(sulfinylamino)benzene” is an organic compound with the molecular formula C7H6FNOS . It has gained significant attention in scientific research over the years due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular weight of “this compound” is 171.19 g/mol . For a detailed molecular structure, one would typically refer to resources like ChemSpider or other chemical databases that provide 2D or 3D molecular structures.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It’s known that its molecular weight is 171.19 g/mol . For comprehensive information about its properties, one would need to refer to a detailed chemical database or material safety data sheet (MSDS).Scientific Research Applications
Reactions and Synthesis
1-Fluoro-4-methyl-2-(sulfinylamino)benzene has been investigated in various synthetic processes and reactions. For instance, it has been used in the synthesis of 1,2-disulfonates through reactions with olefins, such as 1-hexene and 1-heptene, resulting in α-fluoro-β-sulfonyloxy products (Pirkuliev et al., 2001). It also plays a role in stereoselective synthesis of 2,2-disubstituted 1-fluoro-alkenes (Mccarthy, Matthews, & Paolini, 2003).
Solubility and Material Properties
The solubility of this compound has been measured in various organic solvents, and its solubility varies depending on the solvent and temperature. This property is essential in the formulation of various chemical mixtures and solutions (Qian, Wang, & Chen, 2014).
Photophysical Properties
The compound has been used in the development of novel green fluorophores. These fluorophores exhibit high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent, making them valuable for imaging applications and displays (Beppu et al., 2015).
Impact on Crystal Structure
Research has been conducted to understand how fluorine side-group substitution, such as in this compound, affects crystal structure formation. This research provides insights into the molecular polarity and packing of benzene derivatives, which is significant for the development of advanced materials (Zehe et al., 2014).
Proton and Metal Ion Indicators
The compound has been used as a 19F NMR indicator for protons and metal ions. This application demonstrates its utility in chemical analysis and diagnostics (Plenio & Burth, 1994).
Photochemistry
The photochemistry of related fluoro(trifluoromethyl)benzenes has been studied, providing insights into the fluorescence spectra and quenching mechanisms. This research is crucial for understanding the photophysical properties of fluoroaromatic compounds (Al-ani, 1973).
Safety and Hazards
Properties
IUPAC Name |
1-fluoro-4-methyl-2-(sulfinylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNOS/c1-5-2-3-6(8)7(4-5)9-11-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXYUFHEXWXTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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